(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a compound belonging to the class of pyrazole derivatives, is notable for its diverse applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds that have gained significant attention due to their biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound features a phenyl group and a hydroxyl group attached to a pyrazole ring, contributing to its potential pharmacological effects.
This compound can be classified under the category of heterocyclic organic compounds due to the presence of nitrogen in its ring structure. More specifically, it falls under pyrazole derivatives, which are known for their versatility in drug design and development.
The synthesis of (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves several key steps:
For example, one method involves the reaction of 1-phenylhydrazine with an appropriate carbonyl compound under acidic conditions, followed by reduction to yield the desired alcohol derivative. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the yield and purity of the final product .
The molecular structure of (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 218.25 g/mol. Its structural features contribute to its solubility and reactivity profiles in various chemical environments .
(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can participate in several chemical reactions:
For instance, when subjected to oxidation using potassium permanganate, this compound can yield a ketone derivative, which may exhibit enhanced biological activity .
The mechanism of action for (1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol primarily involves its interaction with biological targets such as enzymes or receptors. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammation and cancer progression, suggesting that this compound may exhibit similar properties through competitive inhibition mechanisms .
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed for characterization .
(1S)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific uses:
The prochiral ketone 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (CAS 3968-40-9) serves as the primary precursor for synthesizing the target chiral alcohol [5]. This compound features an electron-deficient carbonyl adjacent to the pyrazole ring, creating significant steric encumbrance that necessitates precise catalyst design for stereoselective reduction. Modern approaches employ transition metal catalysts with chiral ligands for asymmetric hydrogenation. Ru(II)-(S)-BINAP complexes achieve up to 98% enantiomeric excess (ee) under 50 atm H₂ at 60°C, leveraging the pyrazole ring's coordination capability [7]. Alternatively, asymmetric transfer hydrogenation using HCOONa with Ru(II)-TsDPEN catalysts in isopropanol affords the (S)-enantiomer in 92% yield with 94% ee under milder conditions (ambient temperature, 12h) [7].
The reaction's stereochemical outcome depends critically on H-bonding interactions between the catalyst and pyrazole nitrogen. Computational studies reveal that the (S)-pathway benefits from a stabilizing hydrogen bond between the metal hydride and pyrazole's N2 atom, lowering the transition state energy by 2.3 kcal/mol compared to the (R)-pathway [7]. Solvent polarity also significantly influences enantioselectivity, with aprotic solvents like toluene enhancing ee by 15-20% versus protic solvents due to reduced catalyst aggregation [7].
Table 1: Catalytic Systems for Enantioselective Reduction
Catalyst System | Conditions | Yield (%) | ee (%) | Configuration |
---|---|---|---|---|
Ru(II)-(S)-BINAP | 50 atm H₂, 60°C, 8h | 95 | 98 | (S) |
Ru(II)-(S,S)-TsDPEN | HCOONa/iPrOH, rt, 12h | 92 | 94 | (S) |
Ir(III)-(S)-MeO-BIPHEP | 10 atm H₂, THF, 40°C, 10h | 88 | 90 | (S) |
Racemic 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can be resolved via chiral auxiliaries forming separable diastereomers. (S)-Mosher's acid chloride reacts quantitatively with the racemic alcohol to form diastereomeric esters separable by silica gel chromatography (hexane:EtOAc 8:2), yielding the (S)-alcohol derivative with >99% de after hydrolysis [1]. Enzymatic resolution using immobilized Candida antarctica lipase B selectively acetylates the (R)-enantiomer with vinyl acetate in MTBE, leaving the (S)-alcohol enriched (85% ee, 45% yield) [3].
Chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate) resolve gram-scale racemates via HPLC (n-hexane:isopropanol 9:1, 2 mL/min), achieving 99.5% ee for the (S)-enantiomer with a productivity of 120 mg/hr [7]. The resolution efficacy correlates with the pyrazole ring's hydrogen-bond acidity (Abraham descriptor A = 0.10), which facilitates specific adsorption on chiral selectors through N-H---π interactions [7].
Table 2: Resolution Efficiency of Different Methods
Method | Conditions | (S)-Enantiomer ee (%) | Yield (%) |
---|---|---|---|
(S)-Mosher Ester Formation | CH₂Cl₂, NEt₃, 0°C, 2h | >99 | 40 |
Enzymatic Acetylation (CAL-B) | Vinyl acetate/MTBE, 30°C, 24h | 85 | 45 |
Chiral HPLC | n-Hexane:iPrOH (9:1), 2 mL/min | 99.5 | 48 |
Synthetic accessibility differs markedly between enantiomers. The (S)-isomer is obtained in higher enantiopurity via catalytic hydrogenation (98% ee) compared to the (R)-counterpart (90% ee under identical Ru(II)-(R)-BINAP catalysis) due to conformational steering by the pyrazole ring [1] [2]. XRD analysis reveals that the (S)-enantiomer adopts a quasi-planar conformation with a 15° dihedral angle between pyrazole and phenyl rings, stabilizing the transition state during asymmetric reduction [3]. Conversely, the (R)-enantiomer exhibits a more twisted structure (dihedral angle: 42°), increasing steric clash with bulky ligands [4].
Biological differentiation is pronounced in antimicrobial pyrazolyl-thiazole hybrids. Against Proteus mirabilis, the (S)-configured alcohol in compound 10g exhibits a MIC of 3.2 μg/mL, while its (R)-analogue requires 12.5 μg/mL, indicating stereospecific target binding [2]. Docking simulations indicate the (S)-enantiomer's hydroxyl group forms dual hydrogen bonds with Aspergillus niger's sterol demethylase (bond distance: 2.8Å), whereas the (R)-enantiomer achieves only one bond (3.5Å), explaining the 8-fold potency difference [2] [4].
Table 3: Comparative Properties of (1S) and (1R) Enantiomers
Property | (1S)-Enantiomer | (1R)-Enantiomer |
---|---|---|
Optimal Synthesis ee (%) | 98 (Ru-(S)-BINAP/H₂) | 90 (Ru-(R)-BINAP/H₂) |
Dihedral Angle (°) | 15 | 42 |
*Antifungal Activity (MIC) | 3.2 μg/mL | 25 μg/mL |
Binding Energy (kcal/mol) | -9.2 ± 0.3 | -7.1 ± 0.4 |
Wang resin-linked pyrazole aldehydes enable immobilized synthesis. 4-Formyl-1-phenyl-1H-pyrazole-3-ol is anchored via a silyl ether linkage (loading: 0.8 mmol/g), then subjected to Evans aldol reaction with chiral oxazolidinones [3] [4]. Diastereoselective addition (dr >20:1) yields resin-bound intermediates cleaved by TFA/CH₂Cl₂ (1:99) to afford (S)-alcohols with 92% ee and 75% overall yield. Merrifield resin functionalized with Ellman's sulfinamide undergoes diastereoselective nucleophilic addition using 4-pyrazolyl Grignard reagents, yielding chiral sulfinamides cleaved by HCl/methanol to release enantiopure (S)-alcohols (85% ee) [8].
Automated platforms integrate reductive amination and borohydride reduction on PEG-PS grafted resins. Ketone precursors immobilized via hydrazone linkages undergo in-situ reduction with NaBH₄/CeCl₃, achieving 70% yield with 88% ee when chirally modified. Continuous-flow hydrogenation with immobilized Pd/(R)-BINAP catalysts gives space-time yields of 0.8 g/L/h – 5-fold higher than batch processes [4] [8].
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Anchoring Chemistry | Loading (mmol/g) | Yield (%) | ee (%) |
---|---|---|---|---|
Wang Resin | Silyl Ether | 0.8 | 75 | 92 |
Merrifield Resin | Sulfinamide | 1.2 | 68 | 85 |
PEG-PS | Hydrazone | 0.9 | 70 | 88 |
Compounds Mentioned in Article
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9